- Discovery of novel urea-based hepatitis C protease inhibitors with high potency against protease-inhibitor-resistant mutantsJournal of Medicinal Chemistry, 2012, 55(7), 3021-3026,
Cas no 912347-94-5 (1-(2-Amino-4-methoxy-3-methylphenyl)ethanone)

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone
- 2'-Amino-3'-methyl-4'-methoxyacetophenone
- Ethanone, 1-(2-amino-4-methoxy-3-methylphenyl)-
- 2-METHYL-3-AMINO-4-ACETYLANISOLE
- 2-methyl-3-methoxy-6-acetyl-aniline
- 6-acetyl-3-methoxy-2-methylaniline
- 1-(2-amino-4-methoxy-3-methylphenyl)ethan-1-one
- 1-(2-Amino-3-methyl-4-methoxyphenyl)ethanone
- 1-(2-amino-4-methoxy-3-methylphenyl)-Ethanone
- (2-Amino-3-methyl-4-methoxyphenyl)acetone
- 2'-Amino-4'-methoxy-3'-methylacetophenone
- 1-(2-amino-4-methoxy-3-methyl-phenyl)-ethanone
- Ethanone,1-(2-amino-4-methoxy-3-methylphenyl)-
- 2-Amino-4-methoxy-3-methyla
- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone (ACI)
- VXBGCEDOGYNWHE-UHFFFAOYSA-N
- A3027
- AC-22904
- 6-acetyl-3-metoxy-2-methylaniline
- DS-10893
- 912347-94-5
- SY020361
- DTXSID40648622
- DB-023146
- MFCD11042290
- 4-Acetyl-3-Amino-2-Methylanisole
- CS-B0016
- 2 inverted exclamation mark -Amino-4 inverted exclamation mark -methoxy-3 inverted exclamation mark -methylacetophenone
- BCP21928
- SCHEMBL312873
- (2-amino-4-methoxy-3-methylphenyl)(methyl)ketone
- Q-101063
- 2-Amino-4-methoxy-3-methylacetophenone
- AKOS006306549
- 1-[2-amino-3-methyl-4-(methyloxy)phenyl]ethanone
- 2-acetyl-5-methoxy-6-methylaniline
-
- MDL: MFCD11042290
- Inchi: 1S/C10H13NO2/c1-6-9(13-3)5-4-8(7(2)12)10(6)11/h4-5H,11H2,1-3H3
- Chiave InChI: VXBGCEDOGYNWHE-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1C(N)=C(C)C(OC)=CC=1
Proprietà calcolate
- Massa esatta: 179.09500
- Massa monoisotopica: 179.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 193
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.3
- XLogP3: 1.8
Proprietà sperimentali
- Densità: 1.096
- Punto di fusione: 105.0 to 109.0 deg-C
- Punto di ebollizione: 336℃ at 760 mmHg
- Punto di infiammabilità: 171.127°C
- Indice di rifrazione: 1.549
- PSA: 52.32000
- LogP: 2.36960
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Dati doganali
- CODICE SA:2922509090
- Dati doganali:
Codice doganale cinese:
2922509090Panoramica:
2922509090. altri amminoachole fenoli\amminoacidi fenoli ed altri amminoacidi ossigenati. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni normative:AB. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportatiRiassunto:
2922509090. altri amminoacalcoli fenoli, amminoacidi fenoli ed altri amminoacidi composti con funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1049649-25g |
2-Methyl-3-amino-4-acetylanisole |
912347-94-5 | 97% | 25g |
$445 | 2023-09-04 | |
Chemenu | CM118408-10g |
2'-Amino-4'-methoxy-3'-methylacetophenone |
912347-94-5 | 95%+ | 10g |
$230 | 2024-07-20 | |
Apollo Scientific | OR301383-10g |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 97% | 10g |
£230.00 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3027-5g |
2'-Amino-3'-methyl-4'-methoxyacetophenone |
912347-94-5 | 97.0%(GC&T) | 5g |
¥1990.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG080-250mg |
2'-Amino-3'-methyl-4'-methoxyacetophenone |
912347-94-5 | 97% | 250mg |
187CNY | 2021-05-08 | |
Apollo Scientific | OR301383-1g |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 98+% | 1g |
£19.00 | 2025-03-21 | |
eNovation Chemicals LLC | D488337-100g |
2-Methyl-3-amino-4-acetylanisole |
912347-94-5 | 97% | 100g |
$1500 | 2024-06-05 | |
Alichem | A019114929-25g |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 97% | 25g |
$615.30 | 2023-08-31 | |
TRC | A613115-100mg |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 100mg |
$ 64.00 | 2023-04-19 | ||
TRC | A613115-1g |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 1g |
$ 201.00 | 2023-04-19 |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Metodo di produzione
Metodo di produzione 1
1.2 30 min, 0 °C
1.3 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 45 min, 0 °C; 0 °C → 70 °C; 18 h, 70 °C; 70 °C → rt
1.4 Reagents: Water ; rt; rt → 70 °C; 1 h, 70 °C
Metodo di produzione 2
1.2 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, rt
2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ; 0.5 h, cooled
2.2 8 h, cooled
3.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-olZhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072,
Metodo di produzione 3
1.2 Solvents: Toluene ; 100 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C
3.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C
3.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C
- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858,
Metodo di produzione 4
2.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C
2.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100,
Metodo di produzione 5
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-olZhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072,
Metodo di produzione 6
2.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C
2.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C
- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858,
Metodo di produzione 7
1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100,
Metodo di produzione 8
1.2 Solvents: Toluene ; 100 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C
3.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C
3.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100,
Metodo di produzione 9
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C
- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858,
Metodo di produzione 10
1.2 8 h, cooled
2.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-olZhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072,
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Raw materials
- 2-Methyl-3-nitrophenol
- tert-Butyl (3-methoxy-2-methylphenyl)carbamate
- 3-Methoxy-2-methylbenzoic acid
- 1-methoxy-2-methyl-3-nitro-benzene
- 3-Methoxy-2-methylaniline
- Ethanone, 1-(4-methoxy-3-methyl-2-nitrophenyl)-
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Preparation Products
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Letteratura correlata
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
912347-94-5 (1-(2-Amino-4-methoxy-3-methylphenyl)ethanone) Prodotti correlati
- 42465-53-2(1-(2-amino-4-methoxyphenyl)ethan-1-one)
- 1804863-44-2(6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine)
- 94818-85-6(2-Oxetanecarboxylicacid, 3-amino-, (2R,3S)-)
- 12067-99-1(Phosphotungstic Acid 44-Hydrate)
- 864916-61-0(N-(6-acetamidopyridin-2-yl)prop-2-enamide)
- 1486672-63-2(2-amino-1-(1,3-oxazol-5-yl)ethan-1-ol)
- 2097990-42-4(Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate)
- 1874623-79-6(5-bromo-3-methyl-2-(p-tolyloxy)pyridine)
- 892262-72-5(N-cycloheptyl-4-({2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}methyl)benzamide)
- 1259479-39-4(Ethyl 3-bromopyrazine-2-carboxylate)
